2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide, also known as FTA-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. FTA-2 is a synthetic compound that is designed to mimic the structure and function of certain natural compounds that are known to have therapeutic properties. In
Scientific Research Applications
2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide has been the subject of several scientific studies due to its potential applications in the field of medicine. One of the main areas of research for this compound is in the development of new drugs for the treatment of various diseases. This compound has been shown to have anti-inflammatory and anti-cancer properties, and has been studied as a potential treatment for diseases such as arthritis and cancer.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer. This compound has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory molecules in the body. This compound has also been shown to inhibit the activity of certain signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in several animal models. This compound has been shown to reduce inflammation and pain in animal models of arthritis. This compound has also been shown to inhibit the growth of cancer cells in animal models of cancer. In addition, this compound has been shown to have low toxicity and does not cause significant side effects in animal models.
Advantages and Limitations for Lab Experiments
2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily produced in large quantities with high purity. This compound has also been shown to have low toxicity and does not cause significant side effects in animal models. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide. One area of research is in the development of new drugs for the treatment of arthritis and cancer. This compound has shown promising results in animal models, and further research is needed to determine its efficacy in humans. Another area of research is in the study of the mechanism of action of this compound. Understanding how this compound works at the molecular level could lead to the development of new drugs with improved efficacy and fewer side effects. Finally, more research is needed to determine the safety and toxicity of this compound in humans, as well as its potential interactions with other drugs.
Synthesis Methods
The synthesis of 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are 4-chlorophenol, furfurylamine, and 2-thiophenethylamine. These compounds are reacted with acetic anhydride and a catalyst to produce this compound. The synthesis method for this compound has been optimized to produce high yields of the compound with high purity.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3S/c20-15-5-7-16(8-6-15)24-14-19(22)21(13-17-3-1-11-23-17)10-9-18-4-2-12-25-18/h1-8,11-12H,9-10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXZEVKVWYMPFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(CCC2=CC=CS2)C(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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